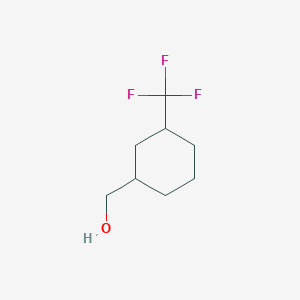

3-(Trifluoromethyl)cyclohexanemethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Trifluoromethyl)cyclohexanemethanol, also known as CF3CH2CH(OH)CH2C6H11, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is a colorless liquid that is soluble in water and has a boiling point of 167-168°C.

Applications De Recherche Scientifique

- Trifluoromethyl-containing compounds have been investigated as potential antiviral, antibacterial, and anticancer agents. Their presence can modulate pharmacokinetics and improve drug efficacy .

- Researchers explore trifluoromethylated analogs of existing agrochemicals to enhance their performance against pests and pathogens .

- Researchers investigate trifluoromethylated monomers for applications in coatings, membranes, and electronic materials .

- Researchers explore C–H functionalization and addition processes to construct C(sp³, sp², and sp)–CF₃ bonds, enabling efficient and selective synthesis of complex molecules .

- Researchers investigate radical trifluoromethylation to unlock new synthetic strategies and expand the toolbox of synthetic chemists .

Medicinal Chemistry and Drug Development

Agrochemicals and Crop Protection

Materials Science and Functional Materials

Organic Synthesis and Catalysis

Radical Chemistry and Mechanistic Studies

Physical Organic Chemistry and Redox Properties

Mécanisme D'action

Target of Action

Trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The mode of action of 3-(Trifluoromethyl)cyclohexanemethanol involves the trifluoromethylation of carbon-centered radical intermediates . This process is part of a broader category of reactions known as photoredox catalysis, which involves the generation of trifluoromethyl radicals .

Biochemical Pathways

The compound is likely involved in the trifluoromethylation of carbon-centered radical intermediates, which can affect various biochemical pathways .

Pharmacokinetics

It is known that the modification of certain moieties with a trifluoromethyl group can result in faster kinetics for tracer uptake, which could potentially impact the compound’s adme properties .

Result of Action

The introduction of a trifluoromethyl group into a compound can often enhance the effect of the compound in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .

Action Environment

It is known that the trifluoromethylation process can be performed under visible light with a fluorescent light bulb, blue led lamp, or even natural sunlight .

Propriétés

IUPAC Name |

[3-(trifluoromethyl)cyclohexyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h6-7,12H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWFXAOWIYRGPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/no-structure.png)

![N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide](/img/structure/B2420836.png)

![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]-3-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2420837.png)

![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2420841.png)

![1-[(3R,4R)-4-Fluorooxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2420847.png)

![Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate](/img/structure/B2420848.png)

![2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2420850.png)

![(Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B2420853.png)